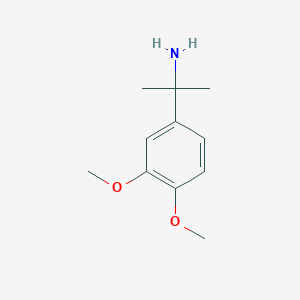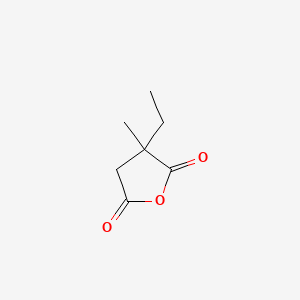
2-(3,4-Dimethoxyphenyl)propan-2-amine
Overview
Description
2-(3,4-Dimethoxyphenyl)propan-2-amine is an organic compound that belongs to the class of phenethylamines. It is characterized by the presence of two methoxy groups attached to the benzene ring and an amine group attached to the propane chain. This compound is of interest due to its structural similarity to other biologically active phenethylamines.
Mechanism of Action
Target of Action
The primary target of 2-(3,4-Dimethoxyphenyl)propan-2-amine is the neurotransmitters acetylcholine (ACh) and serotonin (5-hydroxytryptamine, 5-HT), as well as nitric oxide (NO) . These neurotransmitters play crucial roles in various physiological processes, including mood regulation, sleep, appetite, and pain, as well as peripheral functions in the cardiovascular, gastrointestinal, endocrine, and pulmonary systems .
Mode of Action
The compound interacts with its targets by affecting the intracellular signaling pathways of 5-HT . This interaction leads to changes in the density and intensity of neuronal nitric oxide synthase (nNOS)-positive cells, which increase significantly in the myenteric plexus and smooth muscle (SM) cells .
Biochemical Pathways
The compound’s interaction with its targets affects the function of nNOS/NO, which is involved in the regulation of intestinal neurons expressing nNOS . This likely regulates the spontaneous contractile activity of gastric SM .
Result of Action
The result of the compound’s action is likely the regulation of the spontaneous contractile activity of gastric SM . This is achieved through its effect on the function of nNOS/NO and the regulation of intestinal neurons expressing nNOS .
Biochemical Analysis
Biochemical Properties
2-(3,4-Dimethoxyphenyl)propan-2-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to stimulate the synthesis of endogenous nitric oxide by interacting with nitric oxide synthase enzymes . This interaction affects the intracellular signaling pathways, particularly those involving serotonin and acetylcholine . The compound’s ability to modulate these pathways highlights its potential in regulating various physiological processes.
Cellular Effects
This compound impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to regulate the spontaneous contractile activity of gastric smooth muscle cells by modulating the function of neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS) . This regulation is crucial for maintaining normal gastrointestinal function and highlights the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with nitric oxide synthase enzymes leads to the production of nitric oxide, which plays a vital role in various physiological processes . Additionally, the compound’s structure allows it to participate in free radical reactions, nucleophilic substitution, and oxidation reactions . These interactions contribute to its overall biochemical activity and potential therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, allowing for sustained modulation of cellular processes . Its stability may vary depending on the specific experimental conditions, highlighting the need for careful control of laboratory parameters.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of nitric oxide synthesis and regulation of smooth muscle contractility . At higher doses, it may cause toxic or adverse effects, including disruptions in normal cellular function and potential toxicity . Understanding the dosage-dependent effects is crucial for optimizing its therapeutic applications and minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism includes its conversion to different metabolites, which may have distinct biological activities . These metabolic pathways influence the compound’s overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s distribution and potential effects in various tissues.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with other biomolecules and its overall biochemical activity, highlighting the importance of understanding its subcellular distribution for effective application in research and therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)propan-2-amine can be achieved through several methods. One common approach involves the reduction of 3,4-dimethoxyphenylacetone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like ether or tetrahydrofuran (THF). The resulting intermediate is then subjected to reductive amination with ammonia or an amine source to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. Catalytic hydrogenation and continuous flow reactors are often employed to enhance efficiency and scalability .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)propan-2-amine has several applications in scientific research:
Comparison with Similar Compounds
3,4-Dimethoxyamphetamine (3,4-DMA): Similar structure but with an additional methyl group on the amine.
2,5-Dimethoxyamphetamine (2,5-DMA): Similar structure but with methoxy groups at different positions on the benzene ring.
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Similar structure with a bromine substituent.
Uniqueness: 2-(3,4-Dimethoxyphenyl)propan-2-amine is unique due to its specific substitution pattern on the benzene ring and the presence of the amine group on the propane chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-11(2,12)8-5-6-9(13-3)10(7-8)14-4/h5-7H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDPBFJRGWKCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388758 | |
| Record name | 2-(3,4-dimethoxyphenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153002-39-2 | |
| Record name | 2-(3,4-dimethoxyphenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(3,4-Dimethoxyphenyl)-1-methylethyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














